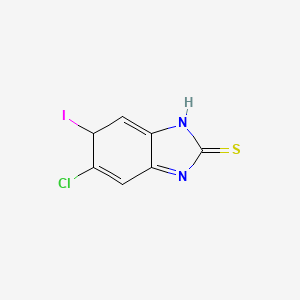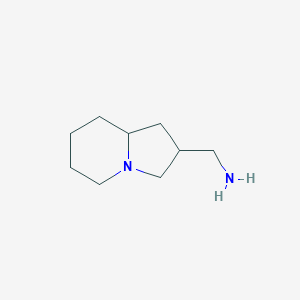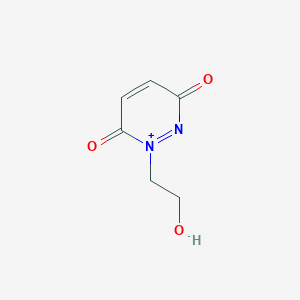
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group
准备方法
The synthesis of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be achieved through several routes. One common method involves the reaction of pyridazine derivatives with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include carboxylic acids, dihydropyridazines, and substituted pyridazines.
科学研究应用
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.
Triazole-fused pyridazines: These compounds feature a triazole ring fused to a pyridazine ring and have applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C6H7N2O3+ |
|---|---|
分子量 |
155.13 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)pyridazin-1-ium-3,6-dione |
InChI |
InChI=1S/C6H7N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2/q+1 |
InChI 键 |
NFWKEQXLJAQFQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)[N+](=NC1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


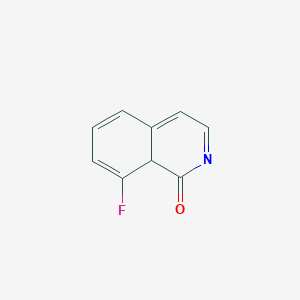
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

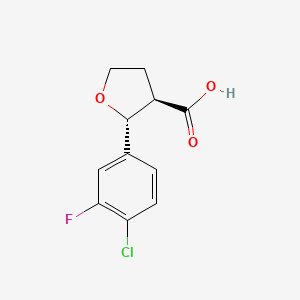
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
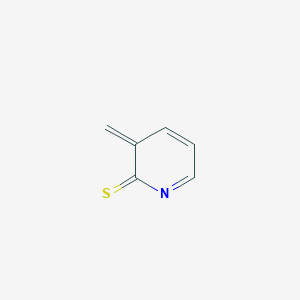
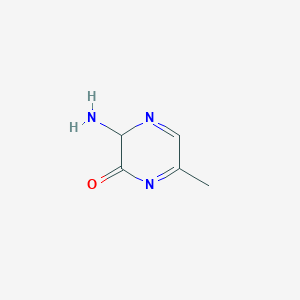
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
